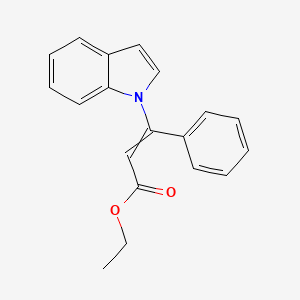
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and synthetic drugs due to their wide-ranging biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring . Another common method involves the use of palladium-catalyzed cross-coupling reactions to form the indole core .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that allow for high yield and purity. These methods often require stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Tryptophan: An essential amino acid that contains an indole ring and is a precursor to several important biomolecules.
Uniqueness
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61155-64-4 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 3-indol-1-yl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)14-18(15-8-4-3-5-9-15)20-13-12-16-10-6-7-11-17(16)20/h3-14H,2H2,1H3 |
InChI Key |
PNJRMRPSGIBAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















